Home > Products > Screening Compounds P24704 > N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA -

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

Catalog Number: EVT-4764232
CAS Number:
Molecular Formula: C14H16FN3O2
Molecular Weight: 277.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

AC220 acts as a potent and selective inhibitor of FLT3 kinase. [ [] ] While the precise mechanism of action is not detailed in the provided papers, it is implied that AC220 targets the ATP-binding domain of FLT3 kinase, similar to other FLT3 inhibitors. [ [] ]

Physical and Chemical Properties Analysis
  • Potency: Extremely potent FLT3 inhibitor [ [] ]
  • Selectivity: High selectivity for FLT3 [ [] ]
  • Pharmacokinetic properties: Good oral pharmacokinetic properties, including improved aqueous solubility compared to its predecessor AB530 [ [] ]
Applications

AC220 has been investigated primarily for its potential application in treating acute myeloid leukemia (AML). [ [] ] Preclinical studies in tumor xenograft models have demonstrated its superior efficacy and tolerability. [ [] ] Additionally, AC220 has shown a desirable safety and pharmacokinetic profile in humans, leading to its advancement to Phase II clinical trials for AML treatment. [ [] ]

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 [ [] ] is a potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3). It exhibits good oral pharmacokinetic properties and has demonstrated a desirable safety profile in humans, leading to its entry into Phase II clinical trials for AML treatment. [ [] ]

Relevance: AC220, like N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea, features a 5-tert-butylisoxazol-3-yl group connected to a urea moiety. This structural similarity suggests potential overlap in their binding interactions with respective targets despite targeting different proteins. [ [] ]

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: CHMFL-FLT3-213 [ [] ] is a highly potent type II FLT3 kinase inhibitor. It demonstrates strong inhibitory effects against the FLT3-ITD mutant and associated oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L. [ [] ] CHMFL-FLT3-213 effectively disrupts FLT3-ITD mediated signaling pathways, inducing apoptosis and cell cycle arrest in the G0/G1 phase. [ [] ] In vivo studies showed acceptable bioavailability and significant tumor growth suppression in a MV4-11 cell xenograft model without evident toxicity. [ [] ]

Relevance: CHMFL-FLT3-213 shares the 5-tert-butylisoxazol-3-yl urea moiety with N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea. This common structural feature highlights a potential scaffold for targeting kinases, despite the different specific targets and structural complexities of each compound. [ [] ]

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description: This compound [ [] ] exhibits good antitumor activity, with an IC50 of 0.122 μmol/mL against the Hela cell line. [ [] ] Its crystal structure reveals an intramolecular N-H…N hydrogen bond, crucial for stabilizing the crystal structure. [ [] ]

Relevance: While this compound lacks a urea group, it features both a tert-butyl group and a 2-fluorophenyl substituent, similar to N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea. This suggests these moieties could be important for biological activity, although their specific roles may vary depending on the target and overall molecular structure. [ [] ]

1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)

Compound Description: BIRB 796 [ [], [] ] is a p38α MAP kinase inhibitor that has progressed to human clinical trials for autoimmune diseases. [ [] ] It exhibits potent inhibition of TNF-α production when administered orally in mice. [ [] ] Studies using BIRB 796 have revealed the crucial role of the tert-butyl group in binding to a lipophilic domain of p38α exposed upon activation loop rearrangement. [ [] ]

Relevance: BIRB 796, like N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea, incorporates a tert-butyl group and a urea linker, highlighting the potential versatility of these structural elements in targeting different kinases. [ [] ]

(S)-2-Amino-3-[5-tert-butyl-3-(phosphonomethoxy)-4-isoxazolyl]propionic acid ((S)-ATPO)

Compound Description: (S)-ATPO [ [] ] is a potent and selective competitive antagonist of AMPA receptors. [ [] ] It stabilizes an open conformation of the AMPA receptor ligand-binding core. [ [] ] Structural analysis of (S)-ATPO bound to GluR2 ligand-binding core has revealed key interactions involved in ligand recognition, contributing to the understanding of AMPA receptor pharmacology. [ [] ]

Relevance: (S)-ATPO shares the 5-tert-butylisoxazol-3-yl group with N-(5-tert-butyl-3-isoxazolyl)-N'-(2-fluorophenyl)urea, indicating that this moiety might contribute to binding affinity in various targets, including glutamate receptors and potentially other protein classes. [ [] ]

Properties

Product Name

N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(2-FLUOROPHENYL)UREA

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-fluorophenyl)urea

Molecular Formula

C14H16FN3O2

Molecular Weight

277.29 g/mol

InChI

InChI=1S/C14H16FN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19)

InChI Key

IQVJJEJCWFJAIT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2F

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.